4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide is a useful research compound. Its molecular formula is C9H6F13N3 and its molecular weight is 403.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Probes
Research demonstrates the use of fluorine-containing compounds in the synthesis of asymmetric aza-difluoroboradiaza-s-indacenes (aza-BODIPYs), which absorb and emit in the NIR region. Notably, aza-BODIPYs with N3/NH2 groups exhibit remarkable bathochromic shifts, contributing to their utility as turn-on fluorescent probes for pH values. These findings are supported by photophysical data and theoretical calculations, highlighting the influence of fluorine atoms and azide groups on the photophysical characteristics of these compounds (Jiang et al., 2017).
Reaction Mechanisms and Photolysis
Studies on the behavior of nitrenes and carbenes during photolysis and thermolysis reveal the formation of azirines, ylidic cumulenes, and cyclic ketenimines. This research provides insights into the rearrangement mechanisms of phenanthridylcarbene to phenanthrylnitrene, highlighting the complex reaction pathways and stability of azide-derived compounds under different conditions (Kvaskoff et al., 2005).
Postpolymerization Modification
The azide–para-fluoro substitution on polymers has been explored for creating multipurpose precursors for sequential postpolymerization modification. This approach demonstrates the versatility of azide-functional (co-)polymers in onward modifications, highlighting the potential for developing new materials with tailored properties (Noy et al., 2019).
Matrix Isolation and Photochemical Rearrangements
Research into dehydrophenylnitrenes through matrix isolation and photochemical rearrangements offers insights into the structural and electronic properties of nitrenes. This study discusses the photostability and reactivity of fluorinated phenylnitrenes, contributing to the understanding of nitrene chemistry and potential applications in synthesizing novel compounds (Sander et al., 2007).
Properties
IUPAC Name |
9-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13N3/c10-4(11,2-1-3-24-25-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEDVGBNEFVPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465994 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852527-60-7 | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.